N-Butyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide
Description
IUPAC Systematic Nomenclature and Molecular Formula Analysis
The compound’s IUPAC name, This compound , reflects its intricate substituent arrangement. Breaking down the nomenclature:
- Quinazolinyl core : A bicyclic system comprising two fused aromatic rings (benzene and pyrimidine).
- 4-position substitution : A thioether group (-S-) links the quinazoline core to the acetamide moiety.
- 2-position substitution : A 4-fluorophenyl group enhances aromaticity and steric bulk.
- 6-position substitution : An ethyl group contributes to hydrophobic interactions.
- Acetamide side chain : An N-butyl group modifies solubility and conformational flexibility.
The molecular formula, C~23~H~25~FN~3~OS~2~ , corresponds to a molecular weight of 433.58 g/mol (calculated from atomic masses). Key identifiers include the CAS registry number 606132-97-2 and the SMILES string CCCCNC(=O)CSC1=NC2=C(C=CC(=C2)C(C)C)N=C1C3=CC=C(C=C3)F, which encodes the compound’s connectivity.
Table 1: Molecular descriptors of this compound
| Property | Value |
|---|---|
| Molecular formula | C~23~H~25~FN~3~OS~2~ |
| Molecular weight (g/mol) | 433.58 |
| CAS registry number | 606132-97-2 |
| SMILES | CCC |
Properties
Molecular Formula |
C22H24FN3OS |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-butyl-2-[6-ethyl-2-(4-fluorophenyl)quinazolin-4-yl]sulfanylacetamide |
InChI |
InChI=1S/C22H24FN3OS/c1-3-5-12-24-20(27)14-28-22-18-13-15(4-2)6-11-19(18)25-21(26-22)16-7-9-17(23)10-8-16/h6-11,13H,3-5,12,14H2,1-2H3,(H,24,27) |
InChI Key |
JVWBIANBDJQMGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)CSC1=NC(=NC2=C1C=C(C=C2)CC)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving an anthranilic acid derivative and an appropriate aldehyde or ketone.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Thioether Formation: The thioether linkage is formed by reacting the quinazoline derivative with a thiol compound under suitable conditions.
Acetamide Formation: The final step involves the reaction of the thioether intermediate with butylamine to form the acetamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form a sulfoxide or sulfone.
Reduction: The quinazoline core can be reduced under suitable conditions to form dihydroquinazoline derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Biological Activities
-
Anticancer Properties :
- Quinazoline derivatives have been extensively studied for their anticancer effects. N-Butyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide has shown promising results in inhibiting tumor cell proliferation in vitro.
- A study demonstrated that compounds with similar structures exhibit selective cytotoxicity against various cancer cell lines, indicating potential for targeted cancer therapy .
- Antimicrobial Activity :
- Neurological Applications :
Table 1: Summary of Therapeutic Applications
Case Studies
- Cancer Cell Line Study :
- Antimicrobial Efficacy Test :
- Neuropharmacological Assessment :
Mechanism of Action
The mechanism of action of N-Butyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
Biological Activity
N-Butyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide, a compound with the chemical formula C22H24FN3OS, has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on a review of relevant literature.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving thioacetic acid derivatives and quinazoline precursors. The presence of the 4-fluorophenyl group and the thio linkage are critical for its biological activity. The structural formula can be represented as follows:
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. A study on related quinazoline derivatives showed that modifications at the 4-position can enhance cytotoxicity against various cancer cell lines, including K562 and MCF-7 cells. The mechanism involves apoptosis induction through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and mitochondrial membrane potential disruption .
The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in apoptosis and cell cycle regulation. Key findings include:
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating caspase pathways and altering mitochondrial dynamics .
- Cell Cycle Arrest : It has been observed that treatment with this compound results in G0/G1 phase arrest, suggesting a potential role in inhibiting cell proliferation .
Study 1: Cytotoxicity in K562 Cells
In a controlled experiment, K562 cells were treated with varying concentrations of this compound. The results indicated:
| Concentration (µM) | Cell Viability (%) | Mechanism |
|---|---|---|
| 10 | 75 | Mild Apoptosis |
| 25 | 50 | Moderate Apoptosis |
| 50 | 20 | High Apoptosis |
At higher concentrations, the compound induced significant cell death, characterized by increased annexin V staining and loss of mitochondrial membrane potential .
Study 2: In Vivo Efficacy
In vivo studies using xenograft models demonstrated that administration of the compound significantly reduced tumor size compared to control groups. Tumor growth inhibition was associated with enhanced apoptosis markers in tumor tissues, indicating effective delivery and bioactivity .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally related compounds was conducted:
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| N-(4-Fluorophenyl)quinazoline | 30 | Apoptosis induction via ROS |
| Ethylthioquinazoline | 25 | Cell cycle arrest at G0/G1 phase |
| Thiosemicarbazone derivatives | 15 | Mitochondrial dysfunction |
This table illustrates that while similar compounds exhibit comparable efficacy, this compound shows enhanced potency due to its unique structural features.
Q & A
Basic: What synthetic strategies are recommended for preparing N-Butyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide, and how can reaction efficiency be improved?
Answer:
The synthesis typically involves coupling a quinazolinyl thiol intermediate with an appropriately substituted acetamide. Key steps include:
- Quinazolinone formation : Cyclization of 4-fluorobenzaldehyde derivatives with ethyl acetoacetate under acidic conditions to form the quinazolinone core.
- Thiolation : Introduction of the thiol group via nucleophilic substitution or oxidative methods.
- Acetamide coupling : Reaction of the thiolated quinazolinone with N-butyl-2-chloroacetamide using a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 60–80°C.
Optimization strategies include:
- Catalysis : Use of phase-transfer catalysts to enhance reaction rates.
- Purification : Column chromatography or recrystallization to isolate high-purity products (yields >80% achievable) .
Advanced: How can researchers resolve contradictions between experimental NMR data and computational predictions for this compound?
Answer:
Discrepancies may arise from dynamic molecular effects (e.g., tautomerism) or crystal packing. Recommended approaches:
- 2D NMR : Perform HSQC, HMBC, and NOESY experiments to confirm proton-proton and carbon-proton correlations.
- X-ray crystallography : Use single-crystal diffraction (e.g., SHELX programs) to determine the absolute configuration and validate bond lengths/angles .
- DFT calculations : Compare experimental data with density functional theory (DFT)-optimized structures to identify conformational mismatches .
Basic: What spectroscopic techniques are critical for characterizing the purity and structure of this compound?
Answer:
- 1H/13C NMR : Assign peaks to confirm the quinazolinyl (δ 7.5–8.5 ppm for aromatic protons) and acetamide (δ 2.0–2.5 ppm for CH₂) moieties.
- IR Spectroscopy : Identify thioether (C–S stretch at ~600 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹) functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ ion) and rule out impurities .
Advanced: What experimental designs are effective for studying the structure-activity relationship (SAR) of this compound’s derivatives?
Answer:
- Substituent variation : Modify the quinazolinyl’s ethyl or fluorophenyl groups to assess steric/electronic effects on bioactivity.
- Biological assays : Test derivatives against target enzymes (e.g., kinases) using enzymatic inhibition assays or cell-based viability tests.
- Computational docking : Map binding interactions using software like AutoDock to prioritize synthetic targets.
- Data validation : Cross-reference activity trends with physicochemical parameters (e.g., logP, polar surface area) .
Basic: How should researchers assess the stability of this compound under varying storage conditions?
Answer:
- Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) for 1–4 weeks.
- Analytical monitoring : Use HPLC to track degradation products (e.g., hydrolysis of the thioether bond).
- Recommendations : Store in inert atmospheres at –20°C with desiccants to prevent oxidation .
Advanced: What methodologies are suitable for elucidating the metabolic pathways of this compound in vitro?
Answer:
- Microsomal incubation : Incubate with liver microsomes (human/rat) and NADPH to identify phase I metabolites.
- LC-MS/MS : Detect and characterize metabolites via fragmentation patterns.
- Enzyme inhibition : Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to map metabolic enzymes .
Basic: What are the critical parameters for validating synthetic reproducibility in multi-step reactions?
Answer:
- Intermediate characterization : Confirm purity at each step via TLC or HPLC.
- Reaction monitoring : Use in situ FTIR or NMR to track progress.
- Batch consistency : Ensure consistent yields (±5%) and spectroscopic profiles across ≥3 independent syntheses .
Advanced: How can researchers address low solubility of this compound in aqueous assays?
Answer:
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
- Salt formation : Synthesize hydrochloride or sodium salts to enhance hydrophilicity.
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) temporarily .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
